molecular formula C18H19N3O2S B2748958 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034376-18-4

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2748958
CAS No.: 2034376-18-4
M. Wt: 341.43
InChI Key: JEGJGOWSFWQJOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan compounds, which are five-membered aromatic heterocycles containing one oxygen atom, has seen recent advances . Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .


Molecular Structure Analysis

The molecular structure of this compound is unique and offers potential in various fields such as drug discovery, medicinal chemistry, and material science.


Chemical Reactions Analysis

In many studies, furan synthesis reaction mechanisms were also investigated and proposed . Furans are important building blocks in organic chemistry .

Scientific Research Applications

Antimicrobial Activity

Research into compounds structurally related to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide has shown promising antimicrobial properties. For instance, chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives have demonstrated significant antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi. These Schiff bases, characterized by similar heterocyclic moieties, exhibit varying biological activities dependent on their specific structure, highlighting the potential for tailored antimicrobial agents (Hamed et al., 2020).

Anticancer and Antifungal Activities

Derivatives containing furan-3-yl and pyrazole moieties have also been explored for their anticancer and antifungal activities. A study on pyridine and thioamide derivatives, for example, showed that compounds with a furan-2-yl group exhibited high cytotoxicity against the MCF-7 breast cancer cell line. This research underscores the potential of such compounds in developing new anticancer therapies (Zaki et al., 2018).

Antibacterial Activity

Further studies on N-substituted phenyl pyrazolines with furan-2-yl groups have revealed potent antibacterial activities, particularly against Aeromonas hydrophila, Yersinia enterocolitica, Listeria monocytogenes, and Staphylococcus aureus. These findings suggest that modifications to the pyrazoline structure can lead to significant antibacterial properties, offering a pathway for the development of new antibiotics (Rani et al., 2015).

Fungicidal Activity

A series of novel pyrazole derivatives containing the 5-phenyl-2-furan moiety have demonstrated significant fungicidal activity against a range of fungi, including P. infestans. This research indicates the potential for these compounds to serve as lead compounds in the development of new fungicides, highlighting their role in addressing agricultural challenges (Ahmed et al., 2019).

Future Directions

Furan platform chemicals, which include furfural, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds . These are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals . This suggests that there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(7-11-24-17-4-2-1-3-5-17)19-8-9-21-13-16(12-20-21)15-6-10-23-14-15/h1-6,10,12-14H,7-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGJGOWSFWQJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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